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Compound of Interest

Compound Name:
2,2-Dimethylmorpholine-4-sulfonyl

chloride

CAS No.: 1155544-42-5

Cat. No.: B1438943 Get Quote

CAS Registry Number: 1155544-42-5 Molecular Formula: C₆H₁₂ClNO₃S Molecular Weight:

213.68 g/mol Appearance: White to off-white crystalline solid (low melting) or colorless oil (if

slightly impure).

Executive Summary
As a Senior Application Scientist, I emphasize that the structural integrity of this sulfonyl

chloride is defined by the 2,2-dimethyl substitution, which imposes steric rigidity on the

morpholine ring. This guide provides the definitive spectral fingerprints (NMR, IR, MS) required

to validate identity and purity. The core challenge in handling this reagent is its susceptibility to

hydrolysis; therefore, the spectral data below includes markers for common degradation

products (sulfonic acids).

Synthesis & Structural Logic
Understanding the synthesis is prerequisite to interpreting the spectra. The compound is

typically generated by the chlorosulfonylation of 2,2-dimethylmorpholine. The 2,2-dimethyl

group blocks the C2 position, simplifying the NMR splitting patterns adjacent to the nitrogen.
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The following diagram illustrates the synthesis and potential hydrolysis pathway, which directly

impacts spectral interpretation.
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Figure 1: Synthesis pathway and critical hydrolysis degradation node.

Nuclear Magnetic Resonance (NMR) Analysis
The 2,2-dimethyl substitution breaks the symmetry of the morpholine ring, creating distinct

environments for the methylene protons.

¹H NMR (400 MHz, CDCl₃)
The most diagnostic feature is the singlet at C3. Unlike unsubstituted morpholine (which shows

multiplets), the C3 protons in this molecule have no neighbors on C2, collapsing their signal

into a sharp singlet.
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Position Proton Count Multiplicity
Chemical Shift
(δ ppm)

Structural
Assignment

C2-Me₂ 6H Singlet (s) 1.20 – 1.35
Geminal dimethyl

group (Shielded).

C3-H₂ 2H Singlet (s) 3.15 – 3.25

α-Nitrogen.

Diagnostic Peak.

No coupling to

C2.

C5-H₂ 2H
Triplet (t) /

Multiplet
3.40 – 3.55

α-Nitrogen.

Deshielded by

SO₂Cl group.[1]

C6-H₂ 2H
Triplet (t) /

Multiplet
3.75 – 3.90

α-Oxygen. Most

deshielded ring

protons.

Expert Insight: If you observe a broad hump around 8.0–10.0 ppm, your sample has

hydrolyzed to the sulfonic acid (R-SO₃H). Pure sulfonyl chlorides have no exchangeable

protons.

¹³C NMR (100 MHz, CDCl₃)
Carbon Environment Chemical Shift (δ ppm) Notes

C2-Me₂ (Methyls) 22.0 – 25.0 High field signals.

C3 (α-N) 56.0 – 58.0
Shifted downfield by N-

sulfonylation.

C5 (α-N) 46.0 – 48.0
Distinct from C3 due to

asymmetry.

C6 (α-O) 60.0 – 62.0 Characteristic ether carbon.

C2 (Quaternary) 70.0 – 72.0
Low intensity quaternary

carbon.
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Infrared Spectroscopy (IR)
IR is the fastest method to verify the functional group integrity (SO₂Cl vs SO₃H).

Functional Group
Wavenumber
(cm⁻¹)

Intensity Assignment

SO₂ (Asymmetric) 1375 – 1390 Strong
Characteristic Sulfonyl

Chloride stretch.

SO₂ (Symmetric) 1170 – 1185 Strong
Paired diagnostic

band.

C-H (Aliphatic) 2850 – 2980 Medium
Methyl and Methylene

stretches.

C-O-C (Ether) 1100 – 1120 Medium
Morpholine ring ether

stretch.

S-Cl ~360 – 380 Weak

Often below cutoff for

standard FTIR

(requires Far-IR).

QC Flag: A broad band appearing at 3400–3200 cm⁻¹ (O-H stretch) indicates hydrolysis to the

sulfonic acid.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and the presence of the chlorine atom via its

specific isotope pattern.

Ionization Mode: ESI (Positive) or EI (Electron Impact) Molecular Ion: [M+H]⁺ = 214.0 (for ³⁵Cl)

Isotope Pattern (Chlorine Signature)
Due to the natural abundance of ³⁵Cl (75%) and ³⁷Cl (25%), the molecular ion cluster will show

a distinct 3:1 ratio.

m/z 214 (100% relative abundance)
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m/z 216 (~33% relative abundance)

Fragmentation Pathway (EI/ESI)
The following diagram details the logical fragmentation observed in MS, useful for structural

elucidation.
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Figure 2: Mass spectrometry fragmentation logic.

Experimental Protocol: Sample Preparation for
Analysis
To ensure "Trustworthiness" and reproducibility, follow this strict protocol to avoid moisture

contamination.

NMR Prep:

Use CDCl₃ (Chloroform-d) stored over molecular sieves.
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Dry the NMR tube in an oven at 60°C for 1 hour prior to use.

Dissolve ~10 mg of sample in 0.6 mL solvent.

Note: If the sample is an oil, filter through a small plug of anhydrous Na₂SO₄ within the

pipette to remove trace water.

IR Prep:

ATR (Attenuated Total Reflectance) is preferred.

Place crystalline solid directly on the diamond crystal.

Scan immediately to prevent hydrolysis from ambient humidity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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